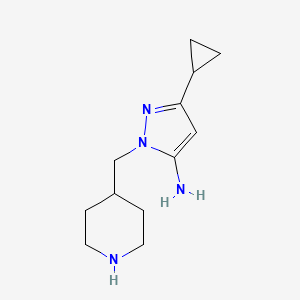

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Description

3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclopropyl substituent at the 3-position and a piperidin-4-ylmethyl group at the 1-position of the pyrazole core. The piperidine moiety enhances solubility and membrane permeability, while the cyclopropyl group contributes to steric effects and metabolic stability .

Properties

IUPAC Name |

5-cyclopropyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c13-12-7-11(10-1-2-10)15-16(12)8-9-3-5-14-6-4-9/h7,9-10,14H,1-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCJIHQRNJQFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)CC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is the Toll-like receptor 4 (TLR4) pathway. TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body.

Mode of Action

The compound interacts with the TLR4 receptor pathway, inhibiting its activity. This interaction results in a decrease in the host’s immune response to pathogens, specifically Mycoplasma pneumoniae.

Biological Activity

3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a cyclopropyl group, a piperidinylmethyl moiety, and a pyrazole ring. This unique combination contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H19N3 |

| CAS Number | 2098019-20-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act by:

- Inhibiting Enzymes : The compound has shown potential in inhibiting enzymes involved in various disease pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Modulating Receptors : It may bind to certain receptors, triggering beneficial cellular responses that can enhance its therapeutic efficacy.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the activity of key oncogenic proteins such as BRAF(V600E) and EGFR, leading to reduced tumor growth in vitro and in vivo models .

Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when used in combination with doxorubicin, suggesting a synergistic potential .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Cyclopropyl-Pyrazole | Staphylococcus aureus | 0.0039 mg/mL |

| 3-Cyclopropyl-Pyrazole | Escherichia coli | 0.025 mg/mL |

Research Findings

Recent studies have highlighted the pharmacological potential of pyrazole derivatives:

- Antitumor Effects : Research has shown that these compounds can effectively inhibit tumor growth by targeting specific pathways involved in cancer progression .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : There is emerging evidence suggesting that pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives with modifications at the 1- and 3-positions exhibit diverse biological and physicochemical properties. Key analogues include:

Key Observations:

- Substituent Influence on Bioactivity : The 3-pyridyl-substituted analogue demonstrates superior thrombin inhibition (IC₅₀: 16 nM) compared to phenyl (IC₅₀: 419 nM) or cyclohexyl (IC₅₀ >5 µM) derivatives, highlighting the role of aromatic heterocycles in target binding .

- Piperidine vs. Aromatic 1-Position : Replacing the piperidinylmethyl group with a phenyl or methoxyphenyl (e.g., 3-Cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine ) reduces solubility and alters pharmacokinetic profiles.

- Cyclopropyl vs. Bulky Groups : Cyclopropyl at the 3-position balances steric bulk and metabolic stability, unlike tert-butyl, which may hinder membrane permeability due to excessive hydrophobicity .

Physicochemical and Computational Properties

Table: Computed Properties of Selected Analogues

- Lipophilicity : The target compound’s XLogP3 (2.2) is intermediate between phenyl (2.8) and pyridyl (1.5) analogues, suggesting optimal balance for blood-brain barrier penetration .

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For this compound, a cyclopropyl-substituted β-ketoester or β-diketone can be used as the carbonyl component to introduce the cyclopropyl group at C3.

-

$$

\text{Cyclopropyl-substituted β-ketoester} + \text{Hydrazine hydrate} \rightarrow \text{3-cyclopropyl-pyrazol-5-ol intermediate}

$$

This step typically occurs under reflux in ethanol or another suitable solvent, yielding the pyrazole ring with a hydroxyl or keto functional group at C5.

Introduction of the Piperidin-4-ylmethyl Group

The piperidin-4-ylmethyl substituent is introduced at the N1 position of the pyrazole ring through alkylation or reductive amination:

-

React the pyrazole intermediate with a piperidin-4-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF) to alkylate the N1 nitrogen.

-

Condense the pyrazole N1 position with piperidin-4-carboxaldehyde followed by reduction with sodium cyanoborohydride or another mild reducing agent.

Amination at C5 Position

The amino group at C5 can be introduced by:

Direct substitution if a suitable leaving group is present at C5 (e.g., halogen), followed by nucleophilic substitution with ammonia or amine sources.

Reduction of nitro or oxo groups at C5 to amine via catalytic hydrogenation or chemical reduction.

Optimization and Reaction Conditions

- Solvents: Ethanol, methanol, DMF, or DMSO are commonly used depending on the step.

- Temperature: Reactions typically conducted at reflux (60–100 °C) or room temperature for sensitive steps.

- Catalysts and reagents: Use of bases like potassium carbonate or sodium hydride for alkylation; reducing agents such as sodium cyanoborohydride for reductive amination.

- Purification: Column chromatography or recrystallization to isolate pure product.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole ring formation | Cyclopropyl β-ketoester + hydrazine hydrate, EtOH, reflux | Construct pyrazole core | Yields 3-cyclopropyl-pyrazol-5-ol intermediate |

| N1 Alkylation | Piperidin-4-ylmethyl bromide, K2CO3, DMF, RT to reflux | Introduce piperidin-4-ylmethyl group | Alternative: reductive amination |

| Amination at C5 | Ammonia or amine source, substitution or reduction | Install amino group at C5 | May require halogenated intermediate or reduction of nitro group |

| Purification | Column chromatography, recrystallization | Isolate pure compound | Essential for biological testing |

Research Findings and Considerations

The piperidinylmethyl group is typically synthesized by reacting piperidine with formaldehyde and a reducing agent, forming the piperidin-4-ylmethyl moiety used for alkylation.

Continuous flow reactors have been employed in optimizing such multi-step syntheses to improve yield and purity, enhancing scalability.

Analogous pyrazole derivatives have been synthesized on a relatively large scale for pharmacological studies, indicating the feasibility of scale-up for this compound.

The synthetic accessibility score for related compounds is generally favorable, indicating practical laboratory preparation.

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine and its derivatives?

The compound and its derivatives are synthesized via multi-step protocols. A typical route involves:

- Cyclization : Formation of the pyrazole core using cyclopropane derivatives and piperidine-containing precursors under reflux conditions.

- Functionalization : Acylation or alkylation reactions at the 5-amine position. For example, reacting the base compound with acid chlorides in dichloromethane using triethylamine as a base yields amide derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Key intermediates, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, are synthesized via cyclopropane ring formation and subsequent coupling reactions .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and cyclopropane ring integrity. For example, δ 1.85 ppm (cyclopropyl CH) and δ 3.85 ppm (piperidinyl CH) are diagnostic peaks .

- Mass Spectrometry (MS) : ESI-MS validates molecular weights (e.g., m/z 437.41 for a dinitrobenzamide derivative) .

- Infrared (IR) Spectroscopy : Peaks at 1683 cm (C=O stretch) and 3250 cm (N-H stretch) confirm functional groups .

- Elemental Analysis : Validates purity (>97%) and stoichiometric ratios .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives?

- Catalyst Selection : Copper(I) bromide or cesium carbonate improves coupling efficiency in heterocyclic reactions, as seen in cyclopropane-amine substitutions .

- Temperature Control : Maintaining 0–5°C during acylation minimizes side reactions .

- Solvent-Free Conditions : Ultrasonic irradiation enhances reaction rates and yields in cyclization steps .

- Scalability : highlights phosphorous oxychloride-mediated cyclization at 120°C for large-scale synthesis of pyrazole analogs .

Q. What strategies are employed in structure-activity relationship (SAR) studies for antimicrobial activity?

- Substituent Variation : Modifying the acyl group (e.g., 3,5-dinitrobenzamide vs. 3-methoxybenzamide) alters electron density and hydrogen-bonding capacity, impacting microbial target binding .

- Bioisosteric Replacement : Replacing the 4-methoxybenzyl group with hydrophobic moieties (e.g., cyclopropane) enhances membrane permeability .

- Activity Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) guide SAR refinement .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Standardized Assays : Use consistent MIC protocols to minimize variability in antimicrobial testing .

- Physicochemical Profiling : Compare logP, solubility, and stability (e.g., via HPLC) to identify confounding factors in activity .

- Target Validation : Enzymatic assays (e.g., carbonic anhydrase inhibition) clarify if observed activity is target-specific or off-target .

Q. What computational approaches predict the biological targets of this compound?

- Molecular Docking : Simulate binding to enzymes like human carbonic anhydrase II (hCA II) using PyMol or AutoDock .

- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antimicrobial activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug design .

Q. How to design analogs with improved pharmacokinetic properties?

- Bioavailability Enhancement : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility, as demonstrated in piperazine-modified derivatives .

- Metabolic Stability : Replace labile esters (e.g., methoxy groups) with stable ethers or fluorine atoms .

- CNS Penetration : Reduce molecular weight (<450 Da) and optimize logP (2–3) for blood-brain barrier crossing .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Intermediate Stability : Cyclopropane-containing intermediates may decompose under prolonged heating; use low-temperature storage .

- Purification Bottlenecks : Replace column chromatography with recrystallization for large batches .

- Regioselectivity : Optimize catalyst loading (e.g., 10% CuBr) to suppress byproducts in heterocyclic couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.